2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 2-position and a carboxylic acid group at the 5-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a wide array of downstream effects .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . Additionally, some benzofuran derivatives have exhibited antiviral effects against certain strains .
Action Environment
It’s known that the synthesis of benzofuran compounds can be influenced by various factors, including the presence of aryl bromides .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit significant activity against enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate specific biochemical pathways, leading to various therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, benzofuran derivatives have been demonstrated to inhibit topoisomerase I and farnesyl transferase . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of phenols onto activated carbon-carbon multiple bonds, followed by treatment with a base . Another method includes the construction of the benzofuran ring via a unique free radical cyclization cascade, which is particularly useful for synthesizing complex polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders such as psoriasis.
Nodekenetin: Exhibits various biological activities, including antimicrobial and anticancer effects.
Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMZTWJZIRHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123656-34-8 | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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